molecular formula C10H6N4O2 B3053722 4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid CAS No. 55653-17-3

4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid

Cat. No.: B3053722
CAS No.: 55653-17-3
M. Wt: 214.18 g/mol
InChI Key: YIVFVVDFGWXSHG-UHFFFAOYSA-N
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Description

4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C10H6N4O2 It is characterized by the presence of a benzoic acid moiety attached to a hydrazinyl group, which is further substituted with a dicyanomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with malononitrile under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dicyanomethylidene group to other functional groups.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The dicyanomethylidene group can participate in electron transfer reactions, while the hydrazinyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinobenzoic acid: A precursor in the synthesis of 4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid.

    Malononitrile: Another precursor used in the synthesis.

    4-[2-(Dicyanomethylidene)hydrazinyl]benzaldehyde: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a benzoic acid moiety with a dicyanomethylidene-substituted hydrazinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[2-(dicyanomethylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-5-9(6-12)14-13-8-3-1-7(2-4-8)10(15)16/h1-4,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVFVVDFGWXSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396762
Record name STK366802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55653-17-3
Record name STK366802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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